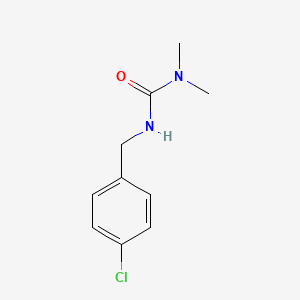![molecular formula C14H17NO3S B5162490 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a morpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the modulation of signaling pathways involved in inflammation and cell death. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine in lab experiments is its relatively simple synthesis method, which allows for the efficient production of the compound. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
For research include the development of new derivatives, investigation of its potential applications in other fields, and exploration of its mechanism of action at the molecular level. 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine holds promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
合成法
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine can be synthesized through various methods, including the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethiol with morpholine in the presence of a catalyst, or through the reaction of 4-(2-bromoacetyl) morpholine with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethiol. The yield of this compound varies depending on the method used, with the highest yield reported to be 85%.
科学的研究の応用
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its neuroprotective effects, with studies showing that it can protect neurons from oxidative stress and apoptosis. Additionally, this compound has been used as a starting point for the development of new drugs, with researchers modifying the structure of this compound to create new compounds with potential therapeutic applications.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c19-14(15-3-5-16-6-4-15)10-11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKVEZBRIBUFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)

![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)

![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)

